molecular formula C4H11BrN2S B127012 (Propylsulfanyl)methanimidamide hydrobromide CAS No. 1071-75-6

(Propylsulfanyl)methanimidamide hydrobromide

Cat. No. B127012
CAS RN: 1071-75-6
M. Wt: 199.12 g/mol
InChI Key: CHRAUDJMXZTGFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves chemoselective reactions, such as the Michael reaction, to attach various functional groups to a parent substrate. For example, a series of compounds with anticancer activity were synthesized using a novel thiation method from 3-phenylquinoxalin-2(1H)-one . Similarly, (Propylsulfanyl)methanimidamide hydrobromide could potentially be synthesized through a chemoselective process, starting from an appropriate parent compound and introducing the propylsulfanyl and methanimidamide groups in a controlled manner.

Molecular Structure Analysis

The molecular structure of compounds similar to (Propylsulfanyl)methanimidamide hydrobromide is confirmed using techniques such as 1H and 13C NMR . These techniques would also be applicable to determine the structure of (Propylsulfanyl)methanimidamide hydrobromide, ensuring that the desired compound has been synthesized correctly and that it possesses the correct functional groups and stereochemistry.

Chemical Reactions Analysis

The related compounds exhibit reactivity that is characteristic of their functional groups. For instance, the pyridyl methanimine-based ligands discussed in one of the papers are used for living radical polymerization in aqueous media . This suggests that methanimidamide derivatives, like (Propylsulfanyl)methanimidamide hydrobromide, could also participate in similar chemical reactions, potentially leading to the formation of polymers or other complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to (Propylsulfanyl)methanimidamide hydrobromide, such as solubility, stability, and reactivity, can be inferred from the studies on related compounds. For example, the sulfonimidamides synthesized from sulfenamides show a wide range of functional group tolerance, indicating that (Propylsulfanyl)methanimidamide hydrobromide might also exhibit diverse reactivity with different chemical agents . The properties of these compounds are crucial for their potential applications in medicinal chemistry and other fields.

Scientific Research Applications

Analytical Techniques in Chemical Research

  • One study reviews the use of Propylsulphonic acid (SCX)-modified silica HPLC columns for the analysis of basic drugs, which could be relevant in understanding how similar compounds, like (Propylsulfanyl)methanimidamide hydrobromide, might be analyzed or separated in complex mixtures. The study highlights how eluent pH and ionic strength can influence retention and peak shapes for basic analytes, which could be pertinent when considering the analysis or purification of (Propylsulfanyl)methanimidamide hydrobromide in a research setting (Flanagan et al., 2001).

Applications in Biotechnology and Medicine

  • Another area of interest is the application of phosphorus-containing polymers in biomedicine. While not directly about (Propylsulfanyl)methanimidamide hydrobromide, this review could offer insights into how phosphorus-containing compounds, potentially including sulfanyl derivatives, are increasingly being utilized for their biocompatibility and protein adsorption resistance, suggesting possible research pathways for (Propylsulfanyl)methanimidamide hydrobromide in biomaterials or medical applications (Monge et al., 2011).

Environmental and Catalytic Chemistry

  • The review on persulfate-based Advanced Oxidation Processes (AOPs) offers a perspective on the activation mechanisms of peroxymonosulfate and peroxydisulfate, which could be indirectly relevant to understanding how (Propylsulfanyl)methanimidamide hydrobromide might behave in oxidative or reductive environments, potentially informing its use in environmental chemistry or catalysis (Lee et al., 2020).

properties

IUPAC Name

propyl carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S.BrH/c1-2-3-7-4(5)6;/h2-3H2,1H3,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRAUDJMXZTGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910236
Record name Propyl carbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Propylsulfanyl)methanimidamide hydrobromide

CAS RN

1071-75-6
Record name Pseudourea, 2-propyl-2-thio-, monohydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl carbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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